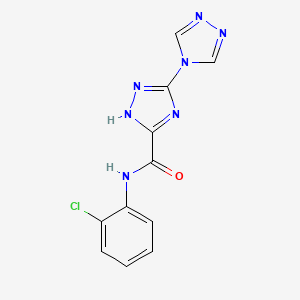
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide, also known as CTZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been suggested that N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide may exert its effects by inhibiting the activity of enzymes involved in various biological processes. For example, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are involved in the regulation of acid-base balance and neurotransmitter activity, respectively.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. In medicinal chemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit antitumor activity. In biochemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to inhibit the activity of carbonic anhydrase and acetylcholinesterase. In agriculture, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit herbicidal activity against various weeds.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has also been extensively studied, and its properties and effects are well documented. However, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide also has some limitations for lab experiments. It is highly toxic and must be handled with care. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide is also relatively expensive, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide. In medicinal chemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide could be further investigated for its potential applications in cancer treatment and the treatment of bacterial and fungal infections. In biochemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide could be studied further to understand its mechanism of action and potential applications in the regulation of acid-base balance and neurotransmitter activity. In agriculture, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide could be studied further to develop more effective herbicides for weed control in crops.
Conclusion
In conclusion, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and agriculture. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit various biochemical and physiological effects, including antitumor, antifungal, and antibacterial activities. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide, including its potential applications in cancer treatment, the regulation of acid-base balance and neurotransmitter activity, and the development of more effective herbicides for weed control in crops.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide involves the reaction of 2-chlorobenzaldehyde with 4-amino-1,2,4-triazole in the presence of acetic acid and ethanol. The resulting product is then treated with acetic anhydride to yield N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide. The synthesis method has been optimized to produce high yields of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide with high purity.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit antitumor, antifungal, and antibacterial activities. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
In biochemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in the regulation of acid-base balance in the body. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
In agriculture, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit herbicidal activity against various weeds. It has been suggested that N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide could be used as a potential herbicide to control weed growth in crops.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN7O/c12-7-3-1-2-4-8(7)15-10(20)9-16-11(18-17-9)19-5-13-14-6-19/h1-6H,(H,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIAVRYEEFDVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC(=NN2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)
![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)
![4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5756443.png)
![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5756463.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methylphenyl)butanamide](/img/structure/B5756471.png)
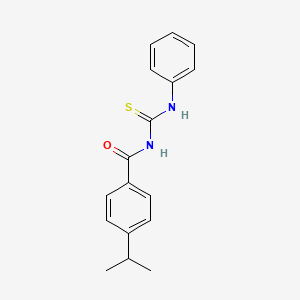
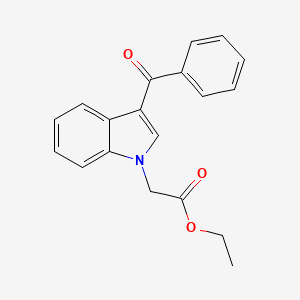
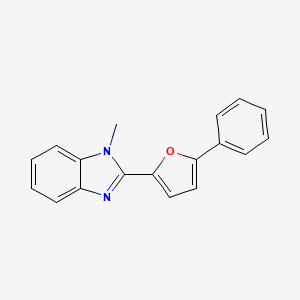
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)

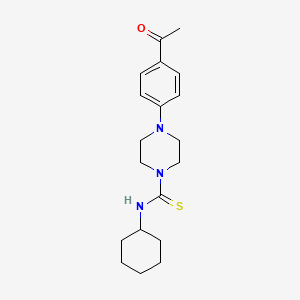
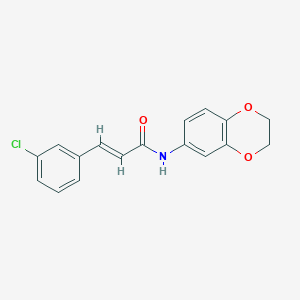
![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)